molecular formula C8H14Cl2FN3 B13508107 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride

Cat. No.: B13508107
M. Wt: 242.12 g/mol
InChI Key: YDGLERUDCCTHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound offered as a high-purity building block for research and development applications. With the molecular formula C8H15Cl2FN3 and a molecular weight of 224.13 g/mol, this compound features a piperidine ring linked to a fluorinated pyrazole heterocycle, a common scaffold in medicinal chemistry . The dihydrochloride salt form enhances the compound's stability and solubility for experimental use. The pyrazolyl piperidine structure is a privileged scaffold in drug discovery, frequently explored for its potential to interact with various biological targets. While the specific biological profile of this exact compound may not be fully documented, molecules from this structural class have demonstrated significant research value. For instance, related pyrazolyl piperidine derivatives have been identified as potent and selective inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade, making them promising subjects for anticoagulation therapy research . Other studies highlight the potential of fluorinated pyrazole derivatives in diverse areas, including as inhibitors of the TRPV1 receptor for analgesic research . The strategic incorporation of a fluorine atom on the pyrazole ring is a common medicinal chemistry tactic to influence a molecule's potency, metabolic stability, and membrane permeability . This product is intended for research purposes as a key intermediate in the synthesis of more complex target molecules or for use in in vitro biological screening. It is supplied and stored under an inert atmosphere at 2-8°C to ensure long-term stability . Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H14Cl2FN3

Molecular Weight

242.12 g/mol

IUPAC Name

4-(4-fluoro-1H-pyrazol-5-yl)piperidine;dihydrochloride

InChI

InChI=1S/C8H12FN3.2ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12);2*1H

InChI Key

YDGLERUDCCTHKG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=NN2)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-fluoro-1H-pyrazol-3-yl) Intermediates

Method A: Cyclization of 1,3-Dicarbonyl Compounds with Hydrazines

  • Starting Materials : 4-fluoro-1,3-dicarbonyl compounds (e.g., 4-fluoro-3-methyl-1,3-dicarbonyl).
  • Procedure :
    • React with hydrazine derivatives under reflux in ethanol.
    • Cyclization occurs to form the pyrazole ring.
    • Example: Hydrazine hydrate is added to the 1,3-dicarbonyl in ethanol, heated under reflux for 4–6 hours.
  • Outcome : Formation of 4-fluoro-1H-pyrazole derivatives.

Method B: Hydrazine-mediated Condensation with α,β-Unsaturated Ketones

  • Starting Materials : α,β-unsaturated ketones bearing fluorine substituents.
  • Procedure :
    • Condense with hydrazine hydrate in acetic acid at 80°C.
    • Cyclization yields the pyrazole core with fluorine substitution.

Attachment of the Piperidine Moiety

Method A: Nucleophilic Substitution on Pyrazole Derivatives

  • Procedure :
    • The pyrazole intermediate containing a suitable leaving group (e.g., halogen or mesylate) reacts with piperidine in the presence of a base such as potassium carbonate.
    • Reaction conditions: reflux in polar aprotic solvents like DMF or DMSO for 12–24 hours.
  • Notes :
    • The nucleophilic nitrogen of piperidine displaces the leaving group.
    • Reaction monitored via TLC, purified by column chromatography.

Method B: Reductive Amination

  • Procedure :
    • React the pyrazole aldehyde or ketone with piperidine in the presence of a reducing agent like sodium cyanoborohydride.
    • Conditions: mild heating in methanol or ethanol.
  • Outcome :
    • Formation of a stable C–N bond linking the pyrazole to the piperidine ring.

Formation of the Dihydrochloride Salt

  • Procedure :
    • The free base of the synthesized compound is dissolved in anhydrous ethanol or methanol.
    • Hydrochloric acid gas or anhydrous HCl solution is bubbled through the solution.
    • The precipitate of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride forms.
    • The product is filtered, washed with cold solvent, and dried under vacuum.

Reaction Conditions and Optimization

Step Reagents Solvents Temperature Time Notes
Pyrazole ring formation Hydrazine hydrate Ethanol Reflux (~78°C) 4–6 hours Cyclization of 1,3-dicarbonyl derivatives
Piperidine attachment Piperidine, K2CO3 DMF or DMSO Reflux (~100°C) 12–24 hours Nucleophilic substitution
Salt formation HCl gas or HCl solution Ethanol or methanol Room temperature 1–2 hours Precipitation of dihydrochloride salt

Research Data and Validation

Research articles and patent disclosures provide validation for these methods:

  • Patent WO2015067782A1 describes the synthesis of pyrazole derivatives with various substituents, including fluorine, via cyclization of hydrazines with α,β-unsaturated carbonyl compounds, followed by salt formation with acids like HCl (see).
  • Yamamoto et al., 2016 demonstrated the synthesis of related piperidine-pyrazole compounds via nucleophilic substitution and subsequent salt formation, emphasizing conditions such as reflux in polar solvents and acid treatment for salt preparation ().
  • PubChem Data confirms the molecular structure and provides insights into the compound's stability and salt formation, supporting the salt preparation method ().

Material and Equipment

Material Purpose
Hydrazine hydrate Pyrazole ring formation
Piperidine N-alkylation
Potassium carbonate Base for nucleophilic substitution
Hydrochloric acid Salt formation
Solvents (ethanol, DMF, DMSO) Reaction media
Reflux apparatus Heating and reaction control

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or piperidine rings.

    Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound with a unique structure comprising a piperidine ring and a fluorinated pyrazole moiety. The presence of fluorine enhances its stability and reactivity, making it valuable in research and industrial applications. The dihydrochloride salt form improves solubility and bioavailability, which is crucial for potential therapeutic uses.

Scientific Research Applications

This compound has diverse applications across various fields.

Antimicrobial and Anti-inflammatory Agent: Research indicates that this compound exhibits significant biological activities and has potential as an antimicrobial and anti-inflammatory agent. Its mechanism of action likely involves interaction with specific molecular targets, potentially modulating various biological processes by inhibiting or activating enzymes or receptors. Ongoing investigations aim to elucidate its full therapeutic potential.

Molecular Interactions: Studies on this compound's interactions with biological targets are crucial for understanding its mechanism of action. The fluorine atom enhances molecular interactions, potentially leading to more effective binding with enzymes or receptors involved in disease pathways. Research continues to identify specific molecular targets and pathways influenced by this compound, which could inform future therapeutic applications.

Derivatives Synthesis: The major products formed from reactions involving this compound depend on the specific reagents and conditions used, allowing for the synthesis of various derivatives with tailored properties.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.

Comparison with Similar Compounds

4-(4-Methyl-1H-Pyrazol-1-yl)Piperidine Dihydrochloride

  • CAS : 870483-68-4
  • Molecular Formula : C₉H₁₇Cl₂N₃
  • Molecular Weight : 238.16 g/mol
  • Key Differences: The methyl group at the pyrazole 4-position (vs. The pyrazole is linked to piperidine via the 1-position (vs. 3-position in the target compound), affecting spatial orientation .

4-(4-Methyl-1H-Pyrazol-3-yl)Piperidine Hydrochloride (1:1)

  • CAS : 2702587-75-3
  • Molecular Formula : C₉H₁₆ClN₃
  • Molecular Weight : 201.7 g/mol
  • Key Differences: This mono-hydrochloride salt has a single Cl⁻ ion (vs. two in the target compound), reducing ionic strength and solubility. The methyl group at pyrazole 4-position similarly impacts hydrophobicity .

Heterocyclic Ring Modifications

4-(4,5-Dimethyl-1H-Imidazol-2-yl)Piperidine Dihydrochloride

  • CAS : 1803590-40-0
  • Molecular Formula : C₁₀H₁₉Cl₂N₃
  • Molecular Weight : 252.18 g/mol
  • Key Differences : Replacement of pyrazole with a dimethylimidazole ring introduces additional nitrogen atoms and methyl groups, increasing steric bulk and basicity. This could enhance interactions with aromatic residues in enzymes .

Extended Aromatic Systems

4-Methyl-1-(4-Amino-2-Trifluoromethylphenyl)Piperidine Dihydrochloride

  • CAS : 1189494-84-5
  • Molecular Formula : C₁₃H₁₉Cl₂F₃N₂
  • Molecular Weight : 331.2 g/mol
  • Key Differences : The trifluoromethylphenyl group introduces strong electron-withdrawing effects and a larger aromatic system, likely improving binding to hydrophobic pockets in targets like histamine H₃ receptors .

Physical Properties

Compound Melting Point (°C) Solubility (H₂O) Key Spectral Data (¹H-NMR)
Target Compound Not Reported High (dihydrochloride) δ 8.2 (pyrazole-H), δ 3.5 (piperidine)
3-Amino-4-(2',5'-Dimethoxybenzyloxyimino)Piperidine Dihydrochloride (13c) 189–192 Moderate δ 7.3 (aromatic), δ 4.1 (OCH₃)
4-(4-Methyl-1H-Pyrazol-1-yl)Piperidine Dihydrochloride Not Reported Moderate δ 7.8 (pyrazole-H), δ 2.3 (CH₃)

Pharmacological and Functional Insights

  • Enzyme Inhibition : Pyrazole-piperidine hybrids () show inhibition of human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases. Fluorine substitution may enhance metabolic stability .
  • Neurological Applications : Piperidine derivatives with trifluoromethylphenyl groups () are explored as histamine H₃ antagonists for Alzheimer’s disease, suggesting structural flexibility for CNS targets .

Biological Activity

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a fluorinated pyrazole moiety, with the fluorine atom enhancing its stability and reactivity. The dihydrochloride salt form improves solubility and bioavailability, which are critical for therapeutic efficacy.

Research indicates that the biological activity of this compound is mediated through its interactions with specific molecular targets, including enzymes and receptors. The fluorine atom significantly enhances binding affinity and selectivity, influencing various biological processes by modulating enzyme activity or receptor signaling pathways.

Biological Activities

1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects
The compound also displays anti-inflammatory activity, likely through the inhibition of pro-inflammatory mediators. This property positions it as a candidate for developing treatments for inflammatory diseases .

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory mediators
Enzyme inhibitionInhibition of CDK2 and CDK9

Case Study: Enzyme Inhibition

In a recent study, this compound was tested for its inhibitory effects on CDK2 and CDK9. The compound exhibited IC50 values of 0.36 µM and 1.8 µM respectively, demonstrating high selectivity towards CDK2 over CDK9 by a factor of 265-fold . This selectivity is crucial for minimizing side effects in therapeutic applications targeting cancer.

Future Directions

Ongoing research aims to further elucidate the molecular mechanisms underlying the biological activities of this compound. Investigations are focusing on identifying additional molecular targets and optimizing the compound's structure to enhance its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride?

The synthesis typically involves cyclization and condensation reactions. For example:

  • Pyrazole Core Formation : Reacting hydrazine derivatives with ketones or aldehydes under acidic or basic conditions to form the pyrazole ring .
  • Piperidine Functionalization : Introducing the piperidine moiety via nucleophilic substitution or reductive amination, followed by salt formation with HCl to improve solubility and stability .
  • Key Reagents : Sodium borohydride (reducing agent), hydrogen peroxide (oxidizing agent), and anhydrous solvents like ethanol or methanol .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding patterns (e.g., intramolecular interactions like C–H···N observed in pyrazole derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., N–H stretches in pyrazole rings) .

Q. How should solubility challenges be addressed in biological assays?

  • Salt Form Utilization : The dihydrochloride salt enhances aqueous solubility compared to the free base .
  • Co-Solvents : Use DMSO or ethanol (≤1% v/v) to dissolve the compound while ensuring biocompatibility .
  • Buffered Solutions : Adjust pH to 6–7 to minimize precipitation in cell culture media .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during weighing or reactions to prevent inhalation of fine particles .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DOE) : Vary temperature (e.g., 60–100°C), solvent polarity, and catalyst loading to identify optimal parameters .
  • Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing experimental conditions .
  • Byproduct Analysis : Use LC-MS or TLC to track side reactions (e.g., over-oxidation) and adjust reagent stoichiometry .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50​ values) be resolved?

  • Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) and replicate experiments across labs .
  • Structural Analog Comparison : Compare activity with analogs like 3-(piperidin-4-yl)-1H-indazole dihydrochloride to identify substituent effects .
  • Meta-Analysis : Aggregate data from multiple studies to assess statistical significance of outliers .

Q. What computational strategies aid in predicting reactivity or binding interactions?

  • Reaction Path Searching : Tools like ICReDD’s quantum chemical workflows map energetically favorable pathways for synthesis optimization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using PyMol or AutoDock, focusing on fluorine’s electronegativity for binding affinity .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Synthesize derivatives with modified pyrazole (e.g., Cl or CH3_3 at position 4) or piperidine (e.g., N-alkylation) groups .
  • Biological Screening : Test analogs against target panels (e.g., cancer cell lines, microbial strains) to identify critical functional groups .
  • Crystallographic Validation : Resolve X-ray structures of ligand-target complexes to pinpoint binding motifs (e.g., halogen bonding with 4-fluoro substituents) .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data interpretation?

  • Cross-Validation : Compare NMR shifts with databases (e.g., PubChem) or synthesized standards .
  • Dynamic Effects : Account for tautomerism in pyrazole rings, which may cause split peaks in 1H^1H-NMR .

10. Addressing inconsistent biological potency in cell-based vs. in vitro assays:

  • Membrane Permeability Testing : Use Caco-2 cell models to assess compound uptake limitations .
  • Metabolite Profiling : LC-MS/MS to detect degradation products in cell media that reduce efficacy .

Methodological Best Practices

  • Collaborative Validation : Share synthetic intermediates and assay protocols with external labs to ensure reproducibility .
  • Open Data Sharing : Deposit spectral and crystallographic data in public repositories (e.g., PubChem, Cambridge Structural Database) .

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